2-chloro-1-methyl-1H-indole-3-carbonitrile
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Overview
Description
2-chloro-1-methyl-1H-indole-3-carbonitrile is a derivative of the indole family . Indole derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules .
Synthesis Analysis
The synthesis of indole derivatives often involves multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . For instance, Vikrishchuk et al. performed the reaction of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols to prepare 4-[indol-3-yl(methylidenamino)]-4H-1,2,4-triazol-3-thiols in a yield range of 44–73% by refluxing in propan-2-ol .Scientific Research Applications
Structural Analysis and Optical Properties
The compound 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile has been synthesized and its structure was analyzed using X-ray, IR, NMR, and electronic spectroscopy. The study also investigated the optical properties of the compound, noting absorption and fluorescence maxima at specific wavelengths. The impact of solvents on the emission spectra in protic and aprotic solvents was also explored (Jukić, Cetina, Halambek, & Ugarković, 2010).
Synthesis Methods
- A scalable Nenitzescu synthesis of 2-methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile, a key intermediate in the synthesis of selective androgen receptor modulators, was developed. This includes a telescoped procedure and a palladium-catalyzed cyanation step (Boros, Kaldor, & Turnbull, 2011).
- C-C bond formation at C-2 of a quinoline ring was achieved, synthesizing 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives, which were observed to have PDE4 inhibitory properties in vitro. The molecular structure of a representative compound was confirmed by single crystal X-ray diffraction, and the study also provided brief structure-activity relationship studies within the series (Kumar et al., 2012).
Spectroscopic Properties and Molecular Interactions
- The compound 2-(6-Chloro-1H-indol-3-yl)acetonitrile was studied, focusing on the molecular interactions such as hydrogen bonds and aromatic π–π stacking interactions in its crystal structure. Spectroscopic analysis provided insights into the compound's characteristics and potential applications in various fields (Li & Luo, 2011).
- The reactivity of indoles with a set of reference benzhydryl cations was investigated, leading to a ranking of this family of pi-excessive carbon nucleophiles over a large domain of the nucleophilicity scale. This study provides valuable information for understanding the reactivity and potential applications of indole compounds (Lakhdar et al., 2006).
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds in an attempt to achieve promising new heterocycles with chemical and biomedical relevance .
Mechanism of Action
Target of Action
2-Chloro-1-methyl-1H-indole-3-carbonitrile, like many indole derivatives, is known to interact with multiple receptors . The indole nucleus is a common feature in many bioactive compounds and has been found to bind with high affinity to various targets . .
Mode of Action
The mode of action of indole derivatives can vary widely depending on the specific compound and its targets . Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways, depending on their specific targets . For instance, some indole derivatives have been found to inhibit viral replication, reduce inflammation, or interfere with cancer cell proliferation
Result of Action
The result of a compound’s action at the molecular and cellular level can vary widely depending on its specific targets and mode of action. Indole derivatives have been found to have a broad range of effects, from inhibiting viral replication to reducing inflammation and interfering with cancer cell proliferation
Biochemical Analysis
Cellular Effects
Indole derivatives are known to have a broad spectrum of biological activities . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-chloro-1-methylindole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2/c1-13-9-5-3-2-4-7(9)8(6-12)10(13)11/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MINNYTUWMWHWDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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